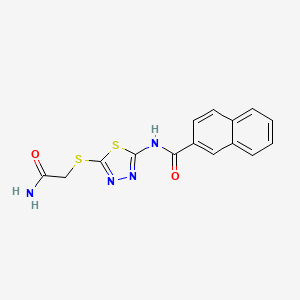
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4O2S2, with a molecular weight of approximately 294.4 g/mol. The compound features a thiadiazole ring and a naphthamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₄O₂S₂ |
| Molecular Weight | 294.4 g/mol |
| CAS Number | 893341-90-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the precise modification of its structure. The general approach includes:
- Formation of the Thiadiazole Ring : Starting from appropriate thioketones and hydrazine derivatives.
- Introduction of the Naphthamide Moiety : Coupling reactions with naphthalene derivatives to form the final compound.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce cell cycle arrest in cancer cells at the G2/M phase and promote apoptosis through several mechanisms:
- Down-regulation of Cyclins : Inhibits cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c.
- Modulation of Apoptotic Markers : Alters levels of Bcl-2 and cleaved caspases, promoting apoptotic pathways.
The mechanism by which this compound exerts its effects involves interaction with specific proteins that regulate cell proliferation and survival. It is believed to inhibit pathways critical for cancer cell survival, making it a candidate for further pharmacological evaluation.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
In vitro studies demonstrated that treatment with this compound led to a significant reduction in viability of breast cancer cell lines (MCF7). The compound was found to decrease cell proliferation by approximately 70% compared to untreated controls.
Case Study 2: Mechanistic Insights
Further studies revealed that the compound's ability to modulate apoptotic markers was linked to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action enhances its potential as an effective anticancer agent.
Potential Applications
Given its promising biological activities, this compound may have applications in:
- Cancer Therapeutics : As a lead compound for developing new anticancer drugs.
- Pharmacological Research : Investigating other potential therapeutic uses based on its structural properties.
Eigenschaften
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c16-12(20)8-22-15-19-18-14(23-15)17-13(21)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHMYICXBTJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













